molecular formula C7H4BrFN2 B3026935 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190315-22-0

3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3026935
M. Wt: 215.02
InChI Key: FRKIEXRKVIGWSN-UHFFFAOYSA-N
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Description

“3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves targeting FGFRs, which play an essential role in various types of tumors . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity . Another method of functionalization at the 3-position of 7-azaindole involves the synthesis of 3,3’-selenobis[1H-pyrrolo[2,3-b]pyridine] and the corresponding 3,3’-thio compound .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and involves various functional groups . The FGFR1-4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Scientific Research Applications

3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine has demonstrated its versatility in the field of kinase inhibition, which is crucial for therapeutic interventions targeting cancer and other diseases. The compound is often incorporated as a key element in the design of kinase inhibitors.

Kinase Inhibitor Design

The scaffold of pyrazolo[3,4-b]pyridine, closely related to 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, has been used extensively in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This interaction is primarily observed in the hinge region of the kinase but can also form key interactions in other areas of the kinase pocket. These interactions are crucial for achieving potency and selectivity in kinase inhibitors. The design and utility of these inhibitors have been documented extensively in patents and peer-reviewed articles from various companies and universities, highlighting the broad range of kinase targets and the versatility of this compound in drug design (Wenglowsky, 2013).

Future Directions

The future directions in the research of 1H-pyrrolo[2,3-b]pyridine derivatives involve further development of these compounds as potent FGFR inhibitors . These compounds have shown promising results in inhibiting FGFR1, 2, and 3, making them attractive for cancer therapy .

properties

IUPAC Name

3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKIEXRKVIGWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255922
Record name 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1190315-22-0
Record name 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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